molecular formula C17H13ClO2 B11843218 2-(4-Chlorophenyl)-6,7-dimethyl-4H-chromen-4-one CAS No. 89112-91-4

2-(4-Chlorophenyl)-6,7-dimethyl-4H-chromen-4-one

Cat. No.: B11843218
CAS No.: 89112-91-4
M. Wt: 284.7 g/mol
InChI Key: ONBWYMPKZNJEFF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6,7-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a 4-chlorophenyl group and two methyl groups attached to the chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-6,7-dimethyl-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 6,7-dimethyl-4H-chromen-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions. Solvent recovery and waste management are critical aspects of the industrial process to ensure environmental compliance .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-6,7-dimethyl-4H-chromen-4-one
  • 2-(4-Fluorophenyl)-6,7-dimethyl-4H-chromen-4-one
  • 2-(4-Methylphenyl)-6,7-dimethyl-4H-chromen-4-one

Comparison: Compared to its analogs, 2-(4-Chlorophenyl)-6,7-dimethyl-4H-chromen-4-one exhibits unique properties due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine atom enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

CAS No.

89112-91-4

Molecular Formula

C17H13ClO2

Molecular Weight

284.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-6,7-dimethylchromen-4-one

InChI

InChI=1S/C17H13ClO2/c1-10-7-14-15(19)9-16(20-17(14)8-11(10)2)12-3-5-13(18)6-4-12/h3-9H,1-2H3

InChI Key

ONBWYMPKZNJEFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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